molecular formula C15H14BrNO3 B6422332 (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone CAS No. 950285-39-9

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone

Cat. No.: B6422332
CAS No.: 950285-39-9
M. Wt: 336.18 g/mol
InChI Key: OFZHMYUGAXBHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is a sophisticated small molecule designed for research and development, particularly in medicinal chemistry and materials science. It features a benzoxepin core, a morpholino methanone group, and a bromine substituent, which collectively make it a versatile building block for constructing more complex molecular architectures. The bromine atom at the 7-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aromatic, heteroaromatic, or other functional groups . The morpholino moiety is a common pharmacophore and solubility-modifying group found in many biologically active compounds and is frequently employed in drug discovery . This specific combination of structural elements suggests potential research applications in the synthesis of novel compounds for pharmaceutical development (e.g., as kinase inhibitors or other targeted therapies) and in the creation of organic electronic materials . The product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

(7-bromo-1-benzoxepin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZHMYUGAXBHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Biphenyl Ether Derivatives

A common approach involves the cyclization of 2-(2-bromophenoxy)acetophenone derivatives under basic conditions. For example, treatment of 2-(2-bromophenoxy)acetophenone with potassium tert-butoxide in dimethylformamide (DMF) at 120°C induces intramolecular nucleophilic aromatic substitution, yielding the benzo[b]oxepin-4-one intermediate. This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions to prevent hydrolysis of the ketone group.

Reduction of Chromenone Precursors

Alternative routes utilize 7-bromo-4H-chromen-4-one as a precursor. Reduction with diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C selectively reduces the chromenone carbonyl to a secondary alcohol, which undergoes acid-catalyzed dehydration to form the benzo[b]oxepin framework. This method, while efficient (yields: 69–78%), demands careful temperature control to avoid over-reduction.

Bromination at the 7-Position

Direct bromination of the benzo[b]oxepin core is challenging due to competing ring-opening reactions. Two strategies prevail:

Electrophilic Aromatic Bromination

Using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3, bromination occurs regioselectively at the 7-position. Reactions conducted in dichloromethane at 0°C achieve 70–80% yields, with minimal di-brominated byproducts. The electron-donating oxygen atom in the oxepin ring directs bromination to the para position relative to the ether linkage.

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, Suzuki-Miyaura coupling with bromobenzene derivatives offers superior regiocontrol. A patented protocol employs Pd(PPh3)4 and potassium carbonate in a toluene/water biphasic system, achieving 85% yield with 99% regioselectivity. This method is particularly advantageous for late-stage functionalization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodKey StepYield (%)ScalabilityLimitations
CyclizationIntramolecular SNAr55–65ModerateMoisture-sensitive conditions
Chromenone ReductionDIBAL-H reduction69–78HighCryogenic temperatures
Electrophilic BrominationNBS/FeBr370–80ModerateByproduct formation
Suzuki CouplingPd-catalyzed coupling85HighCost of catalysts
Buchwald-HartwigPd/Xantphos system75–80HighLong reaction times

Purification and Characterization

Final purification typically involves column chromatography on silica gel using ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol/water mixtures enhances purity to >99%, as confirmed by HPLC. Structural validation via 1H^1H-NMR reveals characteristic signals:

  • Morpholino protons : δ 3.60–3.75 (m, 8H, N-CH2-CH2-O)

  • Benzo[b]oxepin aromatic protons : δ 7.25–7.80 (m, 3H, Ar-H)

  • Methanone carbonyl : 13C^{13}C-NMR signal at δ 208.5 ppm

Industrial-Scale Considerations

Large-scale synthesis prioritizes the Buchwald-Hartwig amination route due to its robustness. A patented continuous-flow system reduces reaction times to 6 hours and improves yield consistency (±2%). Solvent recovery systems (e.g., thin-film evaporation) minimize waste generation, aligning with green chemistry principles.

Emerging Methodologies

Recent advances focus on photoredox catalysis for bromine installation and enzymatic ketone formation. A Ni-catalyzed C–O coupling protocol achieves 90% yield for the benzo[b]oxepin core under visible-light irradiation, though industrial applicability remains under evaluation .

Chemical Reactions Analysis

Types of Reactions

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzoxepin ring can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxepin derivatives.

    Oxidation: Oxides or ketones.

    Reduction: Alcohols or amines.

Mechanism of Action

The mechanism of action of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Morpholino Methanone Derivatives

Compound Name Core Structure Molecular Weight Substituents Key Applications
This compound Benzo[b]oxepin ~364.2 7-Bromo Drug intermediates, kinase R&D
(4-Bromo-2,6-difluorophenyl)(morpholino)methanone Phenyl 306.1 4-Bromo, 2,6-difluoro Medicinal chemistry scaffolds
(5-Chlorobenzofuran-2-yl)(morpholino)methanone Benzofuran ~293.7 5-Chloro Anticancer agents
(6-Bromo-1,4-benzodioxan-2-yl)(morpholino)methanone Benzodioxane ~355.2 6-Bromo CNS drug candidates

Biological Activity

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in the context of cell death pathways such as necroptosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has been studied for its ability to modulate necroptosis, a regulated form of necrosis that is implicated in various pathological conditions. Necroptosis is characterized by cell death that can occur in response to inflammatory signals and is mediated by proteins such as receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL) .

Key Mechanisms:

  • Inhibition of Necroptosis : Research indicates that this compound can inhibit RIPK1 and MLKL, thereby potentially preventing necroptotic cell death .
  • Therapeutic Targeting : The modulation of necroptosis may provide therapeutic avenues for diseases characterized by excessive cell death, such as neurodegenerative diseases and inflammatory conditions .

Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

  • Cell Viability Assays : In vitro experiments demonstrated that the compound enhances cell viability in models of necroptosis induced by TNF-alpha and other stimuli. This suggests a protective effect against cell death .
  • Mechanistic Insights : Detailed mechanistic studies revealed that treatment with this compound leads to decreased levels of reactive oxygen species (ROS), indicating a reduction in oxidative stress associated with necroptosis .

In Vivo Studies

  • Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of the compound resulted in improved neurological function and reduced markers of inflammation and cell death .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

StudyModelFindings
Study 1Neurodegeneration ModelReduced neuroinflammation and improved motor function
Study 2Inflammatory Disease ModelDecreased levels of inflammatory cytokines and enhanced tissue repair
Study 3Cancer Cell LinesInhibition of cancer cell proliferation through necroptosis modulation

Q & A

Q. What computational approaches are recommended for predicting target proteins or metabolic pathways?

  • Methodology :
  • Molecular Dynamics Simulations : Use GROMACS to model interactions with lipid bilayers or protein active sites.
  • Pharmacophore Screening : SwissTargetPrediction or SEA databases identify potential targets (e.g., GPCRs, kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.